1-(5-Bromo-2-chlorobenzoyl)piperidine-4-carbonitrile
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Overview
Description
1-(5-Bromo-2-chlorobenzoyl)piperidine-4-carbonitrile is a chemical compound that belongs to the class of organic compounds known as benzoylpiperidines. These compounds are characterized by a benzoyl group attached to a piperidine ring. The presence of bromine and chlorine atoms in the benzoyl group makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-chlorobenzoyl)piperidine-4-carbonitrile typically involves the reaction of 5-bromo-2-chlorobenzoyl chloride with piperidine-4-carbonitrile. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems for reagent addition and temperature control can further improve the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-chlorobenzoyl)piperidine-4-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid are typical oxidizing agents.
Major Products
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Reduction: Alcohol derivatives of the original compound.
Oxidation: N-oxide derivatives of the piperidine ring.
Scientific Research Applications
1-(5-Bromo-2-chlorobenzoyl)piperidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-chlorobenzoyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-2-chlorobenzoyl)-4-piperidinecarboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
1-(4-Bromo-2-chlorobenzoyl)piperidine: Lacks the carbonitrile group, making it less versatile in certain chemical reactions.
Uniqueness
1-(5-Bromo-2-chlorobenzoyl)piperidine-4-carbonitrile is unique due to the presence of both bromine and chlorine atoms in the benzoyl group, as well as the carbonitrile group attached to the piperidine ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(5-bromo-2-chlorobenzoyl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2O/c14-10-1-2-12(15)11(7-10)13(18)17-5-3-9(8-16)4-6-17/h1-2,7,9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWXAWOQGSFOKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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